molecular formula C24H20ClN3O4S B10902340 2-(5-chlorothiophen-2-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide

2-(5-chlorothiophen-2-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B10902340
M. Wt: 482.0 g/mol
InChI Key: AFNXYJSHKHJMJC-LGJNPRDNSA-N
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Description

2-(5-CHLORO-2-THIENYL)-N’~4~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that features a quinolinecarbohydrazide core with a 5-chloro-2-thienyl and a 2,3,4-trimethoxyphenyl group

Preparation Methods

The synthesis of 2-(5-CHLORO-2-THIENYL)-N’~4~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multi-step organic reactionsReaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like hydrazine hydrate .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts like acids or bases .

Scientific Research Applications

2-(5-CHLORO-2-THIENYL)-N’~4~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The molecular pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar compounds include other quinolinecarbohydrazides and thienyl derivatives. Compared to these, 2-(5-CHLORO-2-THIENYL)-N’~4~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Similar compounds include:

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C24H20ClN3O4S/c1-30-19-9-8-14(22(31-2)23(19)32-3)13-26-28-24(29)16-12-18(20-10-11-21(25)33-20)27-17-7-5-4-6-15(16)17/h4-13H,1-3H3,(H,28,29)/b26-13+

InChI Key

AFNXYJSHKHJMJC-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)OC)OC

Origin of Product

United States

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